Tegobuvir Tegobuvir Tegobuvir, also known as GS-9190 and GS-333126, is a potent non-nucleoside polymerase inhibitor. Tegobuvir (GS-9190) had EC(50)s of <16 nM against genotype 1 and >100 nM for other genotypes tested. Tegobuvir is highly efficient in curing cells from HCV replicon and in delaying/preventing the development of drug resistance. GS-9190 represents a novel class of nonnucleoside polymerase inhibitors that interact with NS5B likely through involvement of the β-hairpin in the thumb subdomain.
Brand Name: Vulcanchem
CAS No.: 1000787-75-6
VCID: VC0544851
InChI: InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2
SMILES: C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F
Molecular Formula: C25H14F7N5
Molecular Weight: 517.4 g/mol

Tegobuvir

CAS No.: 1000787-75-6

Inhibitors

VCID: VC0544851

Molecular Formula: C25H14F7N5

Molecular Weight: 517.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Tegobuvir - 1000787-75-6

CAS No. 1000787-75-6
Product Name Tegobuvir
Molecular Formula C25H14F7N5
Molecular Weight 517.4 g/mol
IUPAC Name 5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2
Standard InChIKey XBEQSQDCBSKCHJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F
Appearance Solid powder
Description Tegobuvir, also known as GS-9190 and GS-333126, is a potent non-nucleoside polymerase inhibitor. Tegobuvir (GS-9190) had EC(50)s of <16 nM against genotype 1 and >100 nM for other genotypes tested. Tegobuvir is highly efficient in curing cells from HCV replicon and in delaying/preventing the development of drug resistance. GS-9190 represents a novel class of nonnucleoside polymerase inhibitors that interact with NS5B likely through involvement of the β-hairpin in the thumb subdomain.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms GS-9190; GS 9190; GS9190; GS-333126; GS 333126; GS333126; Tegobuvir
Reference 1: Ma B, Yamaguchi K, Fukuoka M, Kuwata K. Logical design of anti-prion agents using NAGARA. Biochem Biophys Res Commun. 2016 Jan 22;469(4):930-5. doi: 10.1016/j.bbrc.2015.12.106. Epub 2015 Dec 24. PubMed PMID: 26723253.
2: Vliegen I, Paeshuyse J, Zhong W, Neyts J. In vitro combinations containing Tegobuvir are highly efficient in curing cells from HCV replicon and in delaying/preventing the development of drug resistance. Antiviral Res. 2015 Aug;120:112-21. doi: 10.1016/j.antiviral.2015.05.011. Epub 2015 May 30. PubMed PMID: 26036224.
3: Eltahla AA, Tay E, Douglas MW, White PA. Cross-genotypic examination of hepatitis C virus polymerase inhibitors reveals a novel mechanism of action for thumb binders. Antimicrob Agents Chemother. 2014 Dec;58(12):7215-24. doi: 10.1128/AAC.03699-14. Epub 2014 Sep 22. PubMed PMID: 25246395; PubMed Central PMCID: PMC4249545.
4: De Clercq E. Current race in the development of DAAs (direct-acting antivirals) against HCV. Biochem Pharmacol. 2014 Jun 15;89(4):441-52. doi: 10.1016/j.bcp.2014.04.005. Epub 2014 Apr 13. PubMed PMID: 24735613.
5: Wyles DL, Rodriguez-Torres M, Lawitz E, Shiffman ML, Pol S, Herring RW, Massetto B, Kanwar B, Trenkle JD, Pang PS, Zhu Y, Mo H, Brainard DM, Subramanian GM, McHutchison JG, Habersetzer F, Sulkowski MS. All-oral combination of ledipasvir, vedroprevir, tegobuvir, and ribavirin in treatment-naïve patients with genotype 1 HCV infection. Hepatology. 2014 Jul;60(1):56-64. doi: 10.1002/hep.27053. Epub 2014 May 28. PubMed PMID: 24501005.
6: Yang H, Robinson M, Corsa AC, Peng B, Cheng G, Tian Y, Wang Y, Pakdaman R, Shen M, Qi X, Mo H, Tay C, Krawczyk S, Sheng XC, Kim CU, Yang C, Delaney WE 4th. Preclinical characterization of the novel hepatitis C virus NS3 protease inhibitor GS-9451. Antimicrob Agents Chemother. 2014;58(2):647-53. doi: 10.1128/AAC.00487-13. Epub 2013 Aug 12. PubMed PMID: 23939899; PubMed Central PMCID: PMC3910871.
7: Winquist J, Abdurakhmanov E, Baraznenok V, Henderson I, Vrang L, Danielson UH. Resolution of the interaction mechanisms and characteristics of non-nucleoside inhibitors of hepatitis C virus polymerase. Antiviral Res. 2013 Mar;97(3):356-68. doi: 10.1016/j.antiviral.2012.12.027. Epub 2013 Jan 7. PubMed PMID: 23305851.
8: Pockros PJ. Non-nucleoside analogue polymerase inhibitors in development. Clin Liver Dis. 2013 Feb;17(1):123-8. doi: 10.1016/j.cld.2012.09.004. Review. PubMed PMID: 23177288.
9: Hebner CM, Han B, Brendza KM, Nash M, Sulfab M, Tian Y, Hung M, Fung W, Vivian RW, Trenkle J, Taylor J, Bjornson K, Bondy S, Liu X, Link J, Neyts J, Sakowicz R, Zhong W, Tang H, Schmitz U. The HCV non-nucleoside inhibitor Tegobuvir utilizes a novel mechanism of action to inhibit NS5B polymerase function. PLoS One. 2012;7(6):e39163. doi: 10.1371/journal.pone.0039163. Epub 2012 Jun 13. PubMed PMID: 22720059; PubMed Central PMCID: PMC3374789.
10: Wong KA, Xu S, Martin R, Miller MD, Mo H. Tegobuvir (GS-9190) potency against HCV chimeric replicons derived from consensus NS5B sequences from genotypes 2b, 3a, 4a, 5a, and 6a. Virology. 2012 Jul 20;429(1):57-62. doi: 10.1016/j.virol.2012.03.025. Epub 2012 Apr 28. PubMed PMID: 22543048.
11: Zeuzem S, Buggisch P, Agarwal K, Marcellin P, Sereni D, Klinker H, Moreno C, Zarski JP, Horsmans Y, Mo H, Arterburn S, Knox S, Oldach D, McHutchison JG, Manns MP, Foster GR. The protease inhibitor, GS-9256, and non-nucleoside polymerase inhibitor tegobuvir alone, with ribavirin, or pegylated interferon plus ribavirin in hepatitis C. Hepatology. 2012 Mar;55(3):749-58. doi: 10.1002/hep.24744. PubMed PMID: 22006408.
12: Shih IH, Vliegen I, Peng B, Yang H, Hebner C, Paeshuyse J, Pürstinger G, Fenaux M, Tian Y, Mabery E, Qi X, Bahador G, Paulson M, Lehman LS, Bondy S, Tse W, Reiser H, Lee WA, Schmitz U, Neyts J, Zhong W. Mechanistic characterization of GS-9190 (Tegobuvir), a novel nonnucleoside inhibitor of hepatitis C virus NS5B polymerase. Antimicrob Agents Chemother. 2011 Sep;55(9):4196-203. doi: 10.1128/AAC.00307-11. Epub 2011 Jul 11. PubMed PMID: 21746939; PubMed Central PMCID: PMC3165336.
PubChem Compound 23649154
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator